molecular formula C12H18N2O3S2 B6417766 1-methanesulfonyl-N-[(thiophen-3-yl)methyl]piperidine-4-carboxamide CAS No. 1058491-74-9

1-methanesulfonyl-N-[(thiophen-3-yl)methyl]piperidine-4-carboxamide

Cat. No. B6417766
CAS RN: 1058491-74-9
M. Wt: 302.4 g/mol
InChI Key: UWJHGVRBXRIYCW-UHFFFAOYSA-N
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Description

1-Methanesulfonyl-N-[(thiophen-3-yl)methyl]piperidine-4-carboxamide, or 1-MS-TMP, is a novel chemical compound with a wide range of potential applications in scientific research and industrial processes. 1-MS-TMP is a derivative of the piperidine family, and is composed of a nitrogen-containing piperidine ring with a methylthiophenyl group attached to the nitrogen atom. 1-MS-TMP is a versatile compound that has been used in a variety of laboratory applications, including as a catalyst for organic synthesis, as a ligand for metal complexes, and as a substrate for enzymatic reactions. In addition, 1-MS-TMP has been used in the development of new drugs, and has been studied for its potential therapeutic benefits.

Scientific Research Applications

1-MS-TMP has been used in a variety of scientific research applications. It has been used as a catalyst for organic reactions, such as the synthesis of flavonoids, and as a ligand for metal complexes, such as iron(II) complexes. In addition, 1-MS-TMP has been used as a substrate for enzymatic reactions, such as the oxidation of alcohols. Furthermore, 1-MS-TMP has been used in the development of new drugs, and has been studied for its potential therapeutic benefits.

Mechanism of Action

1-MS-TMP is believed to act as a catalyst in organic reactions by providing a nucleophilic site for the reaction to occur. In addition, 1-MS-TMP has been shown to act as a ligand for metal complexes, forming a stable bond between the metal and the nitrogen atom of the piperidine ring. Finally, 1-MS-TMP has been shown to act as a substrate for enzymatic reactions, providing a binding site for the enzyme to catalyze the reaction.
Biochemical and Physiological Effects
1-MS-TMP has been studied for its potential therapeutic benefits. In particular, 1-MS-TMP has been studied for its potential anti-inflammatory properties, and has been shown to inhibit the production of pro-inflammatory cytokines. In addition, 1-MS-TMP has been shown to reduce the levels of reactive oxygen species, which can cause oxidative damage to cells. Finally, 1-MS-TMP has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which can play an important role in the development of certain diseases.

Advantages and Limitations for Lab Experiments

1-MS-TMP is a versatile compound with a wide range of potential applications in laboratory experiments. The main advantage of 1-MS-TMP is its stability, which allows it to be used in a variety of reactions and experiments. However, 1-MS-TMP is limited by its reactivity, which can make it difficult to use in certain reactions. In addition, 1-MS-TMP is limited by its solubility, which can make it difficult to use in certain solvents.

Future Directions

1-MS-TMP has potential applications in a wide range of scientific research and industrial processes. In the future, 1-MS-TMP could be used as a catalyst for organic reactions, as a ligand for metal complexes, and as a substrate for enzymatic reactions. In addition, 1-MS-TMP could be studied for its potential therapeutic benefits, including its potential anti-inflammatory and antioxidant activities. Furthermore, 1-MS-TMP could be used in the development of new drugs, and could be studied for its potential to inhibit the activity of certain enzymes. Finally, 1-MS-TMP could be studied for its potential applications in the food industry, including its potential to improve the flavor and texture of food products.

Synthesis Methods

1-MS-TMP is synthesized through a multi-step process. The first step involves the condensation of piperidine and methylthiophenylmagnesium bromide to form an intermediate compound. This intermediate is then reacted with methanesulfonyl chloride to form the desired 1-MS-TMP product. This reaction is typically carried out in an inert atmosphere at room temperature, and yields a product with a purity of greater than 95%.

properties

IUPAC Name

1-methylsulfonyl-N-(thiophen-3-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S2/c1-19(16,17)14-5-2-11(3-6-14)12(15)13-8-10-4-7-18-9-10/h4,7,9,11H,2-3,5-6,8H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWJHGVRBXRIYCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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